Lipophilicity Differentiation: log P 1.86 vs. Closest Oxazoline Analogs
The calculated log P of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine is 1.86 . This value is higher than that of the unsubstituted analog aminorex (predicted log P approximately 0.8–1.0) and lower than the TAAR1 agonist RO5256390 (predicted log P approximately 2.5). The intermediate lipophilicity suggests a balanced membrane permeability and aqueous solubility profile suitable for CNS applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 1.86 |
| Comparator Or Baseline | Aminorex (log P ≈ 0.8–1.0); RO5256390 (log P ≈ 2.5) |
| Quantified Difference | Target compound log P is ~0.9–1.1 units higher than aminorex and ~0.6 units lower than RO5256390 |
| Conditions | Predicted using cheminformatics software (Chemsrc database); comparator values are predicted and not experimentally determined under identical conditions |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific binding; a log P of 1.86 positions this compound in the range historically associated with optimal CNS drug-like properties, distinct from more polar or more lipophilic analogs.
